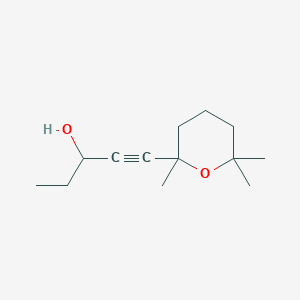
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C11H18O2. It is known for its unique structure, which includes a pentyn-3-ol moiety attached to a trimethyloxan ring.
Vorbereitungsmethoden
The synthesis of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol typically involves several steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol can be compared with other similar compounds:
Eigenschaften
IUPAC Name |
1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-11(14)7-10-13(4)9-6-8-12(2,3)15-13/h11,14H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKBZKNMUMXNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC1(CCCC(O1)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385348 |
Source


|
| Record name | 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5190-95-4 |
Source


|
| Record name | 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5071815.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5071820.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea](/img/structure/B5071826.png)

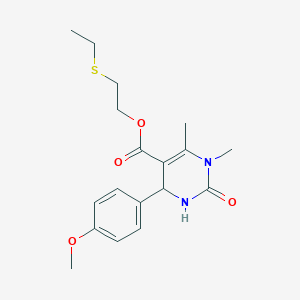
![N-[4-(aminosulfonyl)phenyl]-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxamide](/img/structure/B5071861.png)
![6-bromo-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B5071864.png)
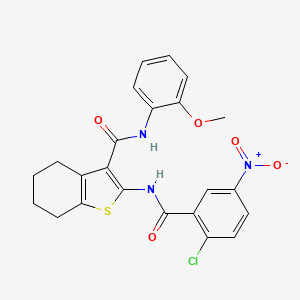
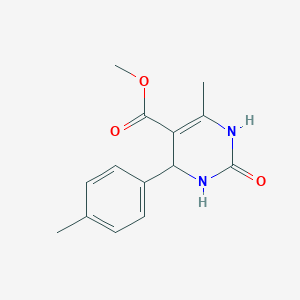
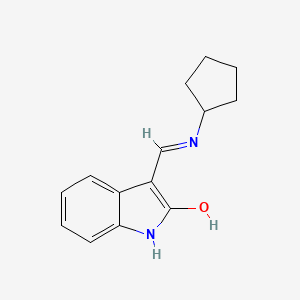
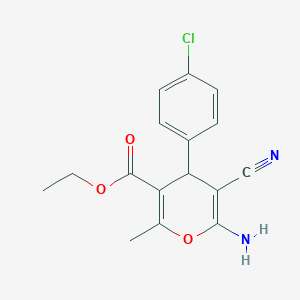
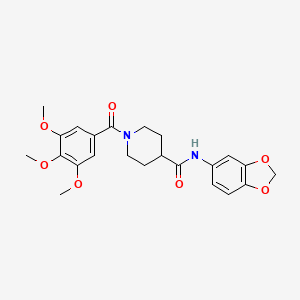
![1-(3-phenylpropyl)-N-[3-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5071896.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-cyclopropyloxamide](/img/structure/B5071911.png)
